REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[F:18][C:19]([F:26])([F:25])[C:20](OCC)=[O:21]>C(#N)C>[C:1]1([CH2:7][CH2:8][CH2:9][NH:10][C:20](=[O:21])[C:19]([F:26])([F:25])[F:18])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
|
|
Quantity
|
9.37 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCCN
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Name
|
|
Quantity
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14 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
16.4 mL
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Type
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reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
|
C(C)#N
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Type
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CUSTOM
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Details
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the mixture was stirred at the prevailing temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
|
Details
|
The solvent was then distilled off
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Type
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ADDITION
|
Details
|
the residue was diluted with ethyl acetate
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Type
|
WASH
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Details
|
washed with water and saturated aqueous solution of sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
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DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |